N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-methoxybenzyl)oxalamide
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Overview
Description
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound that features a bifuran moiety and a methoxybenzyl group linked through an oxalamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2-methoxybenzyl)oxalamide typically involves the following steps:
Formation of the bifuran moiety: This can be achieved through the α-bromination of furan-2-carboxylates using reagents like LiBr and K2S2O8.
Coupling with methoxybenzylamine: The bifuran intermediate is then coupled with 2-methoxybenzylamine under suitable conditions to form the desired oxalamide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:
Reduction: The oxalamide bridge can be reduced using strong reducing agents.
Substitution: The bifuran moiety can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: DDQ, mild acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens, under acidic or basic conditions.
Major Products
Oxidation: Formation of methoxybenzaldehyde.
Reduction: Formation of the corresponding amine.
Substitution: Various substituted bifuran derivatives.
Scientific Research Applications
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2-methoxybenzyl)oxalamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2-methoxybenzyl)oxalamide is unique due to its bifuran moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high UV absorbance and stability .
Properties
IUPAC Name |
N'-[[5-(furan-2-yl)furan-2-yl]methyl]-N-[(2-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-24-15-6-3-2-5-13(15)11-20-18(22)19(23)21-12-14-8-9-17(26-14)16-7-4-10-25-16/h2-10H,11-12H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYPXMPDTKRYGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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